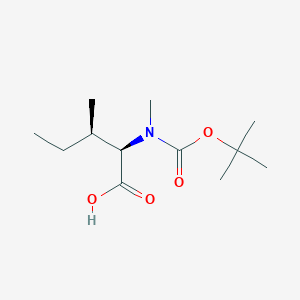

Boc-D-MeIle-OH

説明

Boc-D-MeIle-OH, also known as tert-butoxycarbonyl-D-methylisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in the field of medicinal chemistry and proteomics research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-MeIle-OH typically involves the protection of the amino group of D-methylisoleucine with a tert-butoxycarbonyl group. This can be achieved by reacting D-methylisoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

化学反応の分析

Types of Reactions: Boc-D-MeIle-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Coupling Reactions: this compound is often used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.

Major Products:

Deprotected Amino Acid: Removal of the Boc group yields D-methylisoleucine.

Peptide Chains: Coupling reactions result in the formation of peptide chains containing this compound as a residue.

科学的研究の応用

Boc-D-MeIle-OH has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: this compound is used in the design of therapeutic peptides and peptidomimetics, which are compounds that mimic the structure and function of peptides.

Industry: The compound is used in the production of peptide-based materials and as a reagent in various chemical processes

作用機序

The mechanism of action of Boc-D-MeIle-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of complex peptide structures. The molecular targets and pathways involved are related to the specific peptides

生物活性

Boc-D-MeIle-OH (Boc-D-methyl isoleucine) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of D-methyl isoleucine. This modification enhances its stability and solubility, making it suitable for various biological applications. The molecular formula is C_7H_13NO_2, and its structure can be represented as follows:

Biological Activity

1. Mechanisms of Action

Research indicates that this compound exhibits several biological activities, primarily through modulation of protein interactions and cellular pathways:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Neuroprotective Effects: In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. It appears to modulate mitochondrial function, reducing reactive oxygen species (ROS) production and enhancing ATP levels in neuronal cells.

- Influence on Protein Folding: this compound has been implicated in influencing the folding and stability of certain proteins, potentially aiding in the development of therapeutic agents for diseases associated with protein misfolding.

2. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotection in SH-SY5Y Cells: Research conducted on SH-SY5Y human neuroblastoma cells demonstrated that treatment with this compound resulted in a dose-dependent increase in cell viability under oxidative stress conditions. The IC50 value was determined to be approximately 15 µM, indicating its effectiveness in protecting neuronal cells from apoptosis .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R,3R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427152 | |

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267223-87-0 | |

| Record name | Boc-D-MeIle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。